molecular formula C15H21Cl2NO3S B288269 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether

Cat. No. B288269
M. Wt: 366.3 g/mol
InChI Key: VXJLIYVOGIFZNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether, also known as DIDS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. DIDS has been used as a tool to investigate the role of anion transporters in various physiological processes.

Mechanism of Action

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether acts as an inhibitor of anion transporters by binding to specific sites on the transporter protein. This binding prevents the transport of anions across the cell membrane, leading to a disruption of ion homeostasis and cellular function.
Biochemical and Physiological Effects:
2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the anion exchanger (AE). 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether has several advantages as a tool for scientific research. It is a potent inhibitor of anion transporters and can be used to study the role of these transporters in various physiological processes. However, 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether has some limitations, including its non-specific binding to other proteins and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether and its effects on ion transporters. One area of research is the development of more specific inhibitors of anion transporters that can be used to study their role in various physiological processes. Another area of research is the investigation of the potential therapeutic applications of 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether and related compounds in the treatment of diseases such as cystic fibrosis and hypertension.

Synthesis Methods

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether can be synthesized using various methods, including the reaction of 4,4'-dichlorodiphenyl sulfone with 3,5-dimethylpiperidine in the presence of sodium hydride. The resulting product is then treated with chlorosulfonic acid to yield 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether.

Scientific Research Applications

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether has been widely used in scientific research to investigate the role of anion transporters in various physiological processes, including the transport of bicarbonate, chloride, and sulfate ions. 2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether has also been used to study the regulation of ion channels and the modulation of ion channel activity.

properties

Product Name

2,5-Dichloro-4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl ethyl ether

Molecular Formula

C15H21Cl2NO3S

Molecular Weight

366.3 g/mol

IUPAC Name

1-(2,5-dichloro-4-ethoxyphenyl)sulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C15H21Cl2NO3S/c1-4-21-14-6-13(17)15(7-12(14)16)22(19,20)18-8-10(2)5-11(3)9-18/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

VXJLIYVOGIFZNA-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CC(CC(C2)C)C)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CC(CC(C2)C)C)Cl

Origin of Product

United States

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